molecular formula C12H26B2N2O2 B14352207 N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide CAS No. 91325-50-7

N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide

Cat. No.: B14352207
CAS No.: 91325-50-7
M. Wt: 252.0 g/mol
InChI Key: DESJCNFAGBYTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide is a complex organic compound that features boron and nitrogen atoms in its structure

Preparation Methods

The synthesis of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide typically involves the reaction of ethanediamide with dimethylborane and isopropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boron-containing oxides.

    Reduction: It can be reduced to form simpler boron-nitrogen compounds.

    Substitution: The dimethylboranyl and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds.

    Biology: It may be used in the study of boron-nitrogen interactions in biological systems.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide involves its interaction with molecular targets through boron-nitrogen bonds. These interactions can influence various chemical pathways, leading to the formation of new compounds or the modification of existing ones. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can be compared with other boron-nitrogen compounds such as:

    This compound: Similar in structure but with different substituents.

    This compound: Another boron-nitrogen compound with unique properties

Properties

CAS No.

91325-50-7

Molecular Formula

C12H26B2N2O2

Molecular Weight

252.0 g/mol

IUPAC Name

N,N'-bis(dimethylboranyl)-N,N'-di(propan-2-yl)oxamide

InChI

InChI=1S/C12H26B2N2O2/c1-9(2)15(13(5)6)11(17)12(18)16(10(3)4)14(7)8/h9-10H,1-8H3

InChI Key

DESJCNFAGBYTMX-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)N(C(C)C)C(=O)C(=O)N(B(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.